molecular formula C6H6NNaO5S B562579 N-(2-Sulfoethyl)maleimide Sodium Salt CAS No. 1299434-16-4

N-(2-Sulfoethyl)maleimide Sodium Salt

Cat. No.: B562579
CAS No.: 1299434-16-4
M. Wt: 227.166
InChI Key: AZFJYMQSNGDRTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Sulfoethyl)maleimide Sodium Salt: is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.17 g/mol . It is a white to off-white solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Sulfoethyl)maleimide Sodium Salt can be synthesized through the reaction of maleimide with 2-sulfoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the maleimide and 2-sulfoethanol being mixed in an aqueous solution and heated to facilitate the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-Sulfoethyl)maleimide Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted maleimide derivatives can be formed.

    Addition Products: Adducts formed from addition reactions with dienes and other compounds.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound.

Mechanism of Action

N-(2-Sulfoethyl)maleimide Sodium Salt exerts its effects through the modification of thiol groups in proteins and peptides. The maleimide moiety reacts with thiol groups, forming stable thioether bonds. This modification can alter the structure and function of the target proteins, leading to various biological effects . The compound can also interact with other molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: N-(2-Sulfoethyl)maleimide Sodium Salt is unique due to the presence of the sulfoethyl group, which imparts water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical and medical research .

Properties

IUPAC Name

sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFJYMQSNGDRTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.